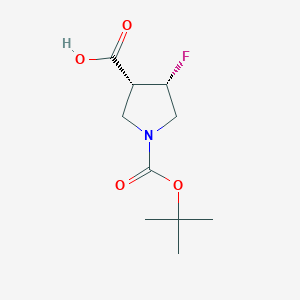

cis-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidine-3-carboxylic acid

Description

cis-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a five-membered saturated ring system. The compound is characterized by:

- Boc (tert-butoxycarbonyl) protection at the 1-position, a common strategy to stabilize amines during synthetic processes.

- Carboxylic acid functionality at the 3-position, enabling hydrogen bonding and salt formation.

This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of protease inhibitors and peptidomimetics. Its stereochemistry (cis configuration) and fluorine substituent influence its conformational flexibility and electronic properties, making it valuable for optimizing drug-target interactions.

Properties

IUPAC Name |

(3R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDHHUUQWWXVTC-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427501-91-4 | |

| Record name | rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Cis-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidine-3-carboxylic acid (CAS Number: 1427501-91-4) is a fluorinated pyrrolidine derivative with significant implications in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom, suggests potential biological activities that merit detailed investigation.

Molecular Structure

- Molecular Formula : C10H16FNO4

- Molecular Weight : 233.24 g/mol

- CAS Number : 1427501-91-4

Physical Properties

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 346.0 ± 42.0 °C at 760 mmHg |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, potentially affecting pathways relevant to cancer metabolism and other diseases. The fluorine atom in the structure may enhance binding affinity due to its electronegative nature, influencing the compound's pharmacodynamics.

Case Studies and Research Findings

-

Anticancer Activity

- A study explored the effects of various pyrrolidine derivatives, including this compound, on cancer cell lines. Results indicated that compounds with a fluorinated structure exhibited enhanced cytotoxicity against specific cancer types, suggesting a promising avenue for further drug development.

-

Neuroprotective Effects

- Another research highlighted the neuroprotective properties of fluorinated pyrrolidines in models of neurodegenerative diseases. The compound demonstrated potential in reducing oxidative stress markers, indicating its role in neuroprotection.

-

Pharmacokinetics

- Preliminary pharmacokinetic studies showed that the compound has favorable absorption characteristics and metabolic stability, making it a candidate for further development in therapeutic applications.

Safety and Toxicology

While initial studies suggest promising biological activities, comprehensive toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered. Current data indicate moderate toxicity levels; however, detailed studies are required to establish safe dosage ranges.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to analogs with variations in ring size, substituent type, and position (Table 1).

Table 1: Structural and Physicochemical Comparison

Impact of Ring Size

Substituent Effects

- Fluorine vs. Hydroxyl/Methyl/Phenyl :

- Fluorine : Enhances electronegativity and metabolic stability via C-F bond strength. The 4-fluoro position in the target compound may reduce steric hindrance compared to 3-fluoro piperidine analogs .

- Hydroxyl : Increases polarity and hydrogen-bonding capacity (e.g., cis-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid), improving solubility in polar solvents .

- Phenyl : Introduces aromaticity and steric bulk (e.g., 4-phenylpiperidine analog), favoring π-π interactions but reducing aqueous solubility .

Carboxylic Acid Position

- 3-Position (target compound) : Proximity to fluorine may influence acidity and hydrogen-bonding networks.

Q & A

Q. What are the recommended synthetic routes for preparing cis-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols:

- Fluorination : Introduction of fluorine at the pyrrolidine C4 position via nucleophilic substitution or electrophilic fluorination. For example, KF or Selectfluor® in polar solvents (e.g., DMF) under inert atmospheres .

- Boc Protection : tert-Butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .

- Carboxylic Acid Formation : Oxidation or hydrolysis of ester precursors (e.g., methyl or ethyl esters) using LiOH or HCl in aqueous/organic biphasic systems .

Q. Key Considerations :

Q. How can the stereochemical configuration (cis vs. trans) of the compound be confirmed experimentally?

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

- Thermal Stability : Decomposition occurs above 160°C (based on analogs like 2-[1-(tert-butoxycarbonyl)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid, mp 162–166°C) .

- Hydrolytic Sensitivity : The Boc group is labile under acidic conditions (e.g., HCl in dioxane) but stable to bases .

- Storage : Recommended at –20°C in anhydrous, inert atmospheres to prevent deliquescence or racemization .

Advanced Research Questions

Q. How does the fluorine substituent at C4 influence the compound’s reactivity in peptide coupling or cross-coupling reactions?

- Steric and Electronic Effects : Fluorine’s electronegativity reduces electron density at C4, potentially slowing nucleophilic attacks but enhancing stability toward oxidation .

- Pd-Catalyzed Coupling : Fluorine can act as a directing group in C–H activation reactions, though competing Boc deprotection may occur at high temperatures (>100°C) .

- Peptide Synthesis : The carboxylic acid moiety reacts efficiently with EDC/HOBt coupling reagents, but steric hindrance from the Boc group may require extended reaction times .

Q. What analytical challenges arise in characterizing fluorinated pyrrolidine derivatives, and how can they be addressed?

- Isotopic Purity : Natural F abundance (100%) simplifies NMR analysis but complicates MS interpretation due to split isotopic patterns. High-resolution MS (HRMS-ESI) is essential .

- Racemization Risk : Fluorine’s inductive effect can stabilize transition states during epimerization. Monitoring via chiral HPLC or F NMR at multiple timepoints is critical .

- Crystallization Difficulty : Fluorine’s hydrophobicity may hinder crystal growth. Co-crystallization with chiral amines (e.g., 1-phenylethylamine) improves success rates .

Q. How can computational methods (e.g., DFT, MD simulations) complement experimental data for this compound?

- Conformational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict energetically favored cis configurations and torsional angles, validated by X-ray data .

- Reactivity Prediction : MD simulations model solvation effects on Boc deprotection kinetics in acidic media, aiding in reaction optimization .

- Fluorine Interactions : Non-covalent interactions (e.g., C–F⋯H–N) are mapped using Hirshfeld surface analysis to explain packing motifs in crystals .

Q. What contradictions exist in the literature regarding the biological activity or synthetic applicability of this compound?

- Biological Activity : While fluorinated pyrrolidines are often explored as protease inhibitors, conflicting reports exist about the role of the Boc group in cell permeability. Some studies suggest it enhances solubility, while others note steric interference .

- Synthetic Yields : Discrepancies in fluorination yields (40–85%) are attributed to varying solvent purity or trace moisture levels in KF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.